2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione
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Overview
Description
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a triazine ring structure with chlorine and methyl substituents
Preparation Methods
The synthesis of 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2H-[1,2,4]triazine-3,5-dione with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base and a solvent to facilitate the chloromethylation process . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Photochemical Reactions: Light-induced reactions can be used to modify the triazine ring, resulting in the formation of new compounds with different properties.
Scientific Research Applications
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with molecular targets through various pathways. The chlorine and methyl groups on the triazine ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione can be compared with other triazine derivatives, such as:
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: This compound has benzyl groups instead of chlorine and methyl groups, resulting in different chemical properties and applications.
1,2,4-Triazine-3,5(2H,4H)-dione: A simpler triazine derivative without substituents, used as a precursor for more complex triazines.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(10)2-7-9(3-6)5(8)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCMRRTDXUUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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